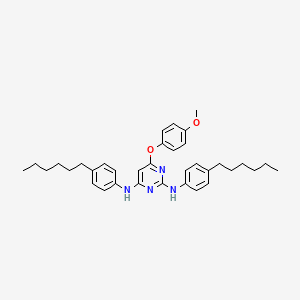
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes hexylphenyl and methoxyphenoxy groups attached to a pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of Hexylphenyl Groups: The hexylphenyl groups are introduced via a Friedel-Crafts alkylation reaction, where hexylbenzene reacts with the pyrimidine core in the presence of a Lewis acid catalyst.
Attachment of Methoxyphenoxy Group: The methoxyphenoxy group is attached through a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the pyrimidine core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and strong bases or acids, depending on the type of substitution.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mécanisme D'action
The mechanism of action of N2,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding domains. The exact pathways depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~2~,N~4~-Bis(4-hexylphenyl)pyrimidine-2,4-diamine: Lacks the methoxyphenoxy group, which may result in different chemical and biological properties.
N~2~,N~4~-Bis(4-methoxyphenyl)pyrimidine-2,4-diamine: Contains methoxyphenyl groups instead of hexylphenyl, affecting its solubility and reactivity.
N~2~,N~4~-Bis(4-hexylphenyl)-6-phenoxypyrimidine-2,4-diamine: Similar structure but without the methoxy group, which can influence its electronic properties.
Uniqueness
N~2~,N~4~-Bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine is unique due to the combination of hexylphenyl and methoxyphenoxy groups attached to the pyrimidine core. This unique structure imparts specific chemical and physical properties, such as enhanced solubility in organic solvents and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
136647-73-9 |
|---|---|
Formule moléculaire |
C35H44N4O2 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
2-N,4-N-bis(4-hexylphenyl)-6-(4-methoxyphenoxy)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C35H44N4O2/c1-4-6-8-10-12-27-14-18-29(19-15-27)36-33-26-34(41-32-24-22-31(40-3)23-25-32)39-35(38-33)37-30-20-16-28(17-21-30)13-11-9-7-5-2/h14-26H,4-13H2,1-3H3,(H2,36,37,38,39) |
Clé InChI |
JCDSAHNNDIUTLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)NC2=CC(=NC(=N2)NC3=CC=C(C=C3)CCCCCC)OC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



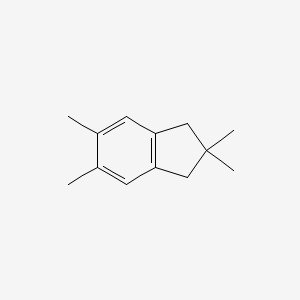
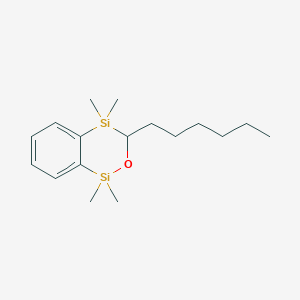
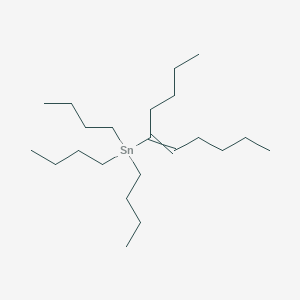
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
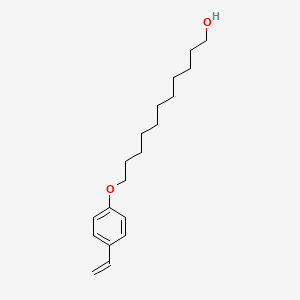
![N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14275502.png)
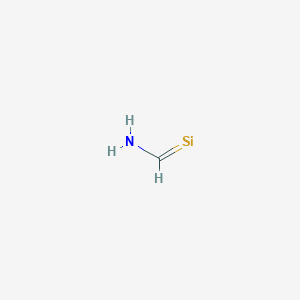
![3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-(3-methoxy-2-oxocyclohexyl)azetidin-2-one](/img/structure/B14275514.png)
![{[1-Methoxy-2-(methoxymethyl)pentan-2-yl]oxy}(trimethyl)silane](/img/structure/B14275523.png)
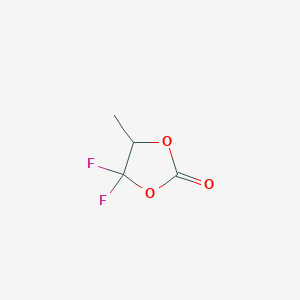

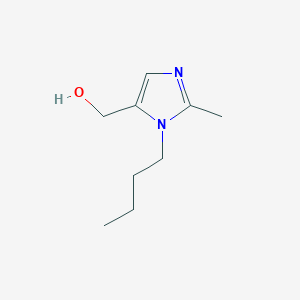
![N~1~,N~3~-Bis[(1S)-1-phenylethyl]propane-1,3-diamine](/img/structure/B14275558.png)
